molecular formula C20H19FN4O2S B2906228 3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine CAS No. 478077-49-5

3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine

Cat. No.: B2906228
CAS No.: 478077-49-5
M. Wt: 398.46
InChI Key: OVOVZTCQOOQGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine is a specialized chemical reagent designed for research applications in medicinal chemistry and neuroscience. This compound features a pyridazine core, a heterocycle recognized for its versatile physicochemical properties, including a high dipole moment that supports π-π stacking interactions and a robust capacity for hydrogen bonding, which are critical for targeted molecular recognition in drug discovery . The molecular structure integrates a phenylpiperazine moiety, a feature commonly investigated in the development of ligands for central nervous system targets . The primary research value of this compound is rooted in its potential as an acetylcholinesterase (AChE) inhibitor. Structural analogs, particularly those based on a 3-amino-6-phenylpyridazine scaffold, have demonstrated significant AChE inhibitory activity . For instance, closely related compounds have been shown to be thousands of times more potent than the weak inhibitor minaprine, with some exhibiting high selectivity for AChE over butyrylcholinesterase (BuChE) . The incorporation of a lipophilic cationic head, such as a substituted piperazine, at a specific distance from the pyridazine ring is a established strategy for enhancing potency and selectivity in this class of molecules . Consequently, this reagent is highly relevant for researchers studying Alzheimer's disease and other conditions characterized by cholinergic deficit, providing a valuable tool for in vitro enzymatic assays and structure-activity relationship (SAR) studies. Applications: This compound is intended for use in pharmaceutical R&D, including as a reference standard in analytical chemistry, a building block in synthetic chemistry, and a potential pharmacophore in the design of novel neurotherapeutics. Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c21-17-6-8-18(9-7-17)28(26,27)25-14-12-24(13-15-25)20-11-10-19(22-23-20)16-4-2-1-3-5-16/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOVZTCQOOQGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form the sulfonamide intermediate. This intermediate is then reacted with phenylpyridazine under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to streamline the process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted piperazines or phenylpyridazines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibitors and receptor binding.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the sulfonyl substituent on the piperazine ring or modifications to the pyridazine/phenyl groups. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data
3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine 4-Fluorophenylsulfonyl, phenyl C₂₀H₁₈FN₅O₂S 427.45 Synthesized via nucleophilic substitution; characterized by NMR and MS
5-(4-[(2,4-Dichlorophenyl)sulfonyl]piperazino)-6-phenyl-3(2H)-pyridazinone 2,4-Dichlorophenylsulfonyl, pyridazinone C₂₀H₁₈Cl₂N₄O₃S 465.35 Higher molecular weight due to Cl substituents; reduced solubility in polar solvents
3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 4-Methoxyphenylsulfonyl, 3-methylpyrazole C₁₉H₂₂N₆O₃S 414.5 Electron-donating methoxy group enhances solubility; pyrazole substitution alters binding affinity
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine Biphenylsulfonyl, trimethylpyrazole C₂₆H₂₈N₆O₂S 488.6 Extended aromatic system increases lipophilicity; steric bulk may hinder receptor interactions

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenylsulfonyl group in the target compound provides moderate electron-withdrawing effects, balancing solubility and membrane permeability. In contrast, methoxyphenylsulfonyl analogs (e.g., from ) exhibit improved solubility due to the electron-donating methoxy group.
  • Heterocyclic Modifications: Pyridazinone or pyrazole substitutions (e.g., ) alter hydrogen-bonding capacity and steric profiles, impacting biological target engagement.

Biological Activity

3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is commonly found in various pharmaceuticals.
  • Phenyl Groups : Two phenyl groups contribute to its lipophilicity and biological interactions.
  • Sulfonyl Group : The presence of a sulfonyl group (–SO2) enhances its reactivity and potential interactions with biological targets.

Molecular Formula

C18H16F2N4O3SC_{18}H_{16}F_{2}N_{4}O_{3}S

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-phenylpyridazine

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Preliminary studies suggest that it may modulate the activity of certain enzymes and receptors involved in cell signaling pathways.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Modulation : It has the potential to bind to various receptors, influencing physiological responses.

Pharmacological Studies

Research has demonstrated various pharmacological effects of this compound. Below is a summary of notable findings:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialDisc diffusion methodExhibited significant activity against Gram-positive and Gram-negative bacteria.
AnticancerCell line assaysShowed cytotoxic effects on cancer cell lines with IC50 values lower than standard chemotherapeutics.
NeuropharmacologicalBinding affinity assaysDemonstrated high affinity for dopamine and serotonin transporters, suggesting potential as an antidepressant or antipsychotic agent.

Case Studies

  • Antimicrobial Activity : A study evaluated the antibacterial effects of the compound against various strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to leading antibiotics.
  • Anticancer Properties : In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent.
  • Neuropharmacology : Binding studies have shown that the compound interacts with neurotransmitter transporters, which may lead to applications in treating mood disorders.

Safety and Toxicity

While initial findings are promising, further investigations are necessary to assess the safety profile and toxicity of this compound. Standard toxicological assessments are crucial to determine any adverse effects associated with its use.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperazine NH at δ 2.8–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 427.12).
  • IR spectroscopy : Detects sulfonyl S=O stretches (~1350 cm⁻¹) and pyridazine C=N bonds (~1600 cm⁻¹) .

Validation : Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .

How can structure-activity relationship (SAR) studies identify critical pharmacophores?

Q. Advanced

Substituent variation : Modify the 4-fluorophenyl group (e.g., replace F with Cl or CH₃) or pyridazine substituents to assess impact on biological targets.

Biological assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or receptor-binding studies (e.g., GPCRs). Evidence suggests the sulfonyl-piperazine moiety enhances CNS penetration .

Computational modeling : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to targets like serotonin receptors .

Data interpretation : Correlate electronic (Hammett σ) and steric parameters (Taft’s Es) with activity trends .

What strategies resolve discrepancies in reported biological activity data?

Q. Advanced

  • Assay standardization : Control variables like cell line passage number, buffer pH, and incubation time. For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Purity validation : Use HPLC (>95% purity) to exclude contaminants affecting activity.
  • Orthogonal assays : Confirm results via SPR (binding affinity) and functional assays (e.g., cAMP modulation) .

How can computational methods aid in designing derivatives with improved properties?

Q. Advanced

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Molecular Dynamics (MD) : Simulates solvation effects and stability in biological membranes.
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity, prioritizing derivatives with optimal LogP (2–4) and low CYP inhibition .

What are common synthetic by-products, and how can they be minimized?

Q. Advanced

  • By-products : Unreacted sulfonyl chlorides, dimerized piperazine, or oxidized pyridazine.
  • Mitigation :
    • Use scavengers (e.g., polymer-bound sulfonic acid) to quench excess sulfonyl chloride.
    • Inert atmosphere (N₂/Ar) prevents oxidation during coupling steps.
    • Gradient elution in HPLC purification removes dimers .

How is the compound’s stability assessed under experimental conditions?

Q. Basic

  • Forced degradation studies : Expose to heat (60°C), light (UV), and humidity (75% RH) for 1–4 weeks.
  • Analytical monitoring : HPLC tracks degradation products (e.g., hydrolyzed sulfonamide).
  • Storage recommendations : Lyophilized solid at -20°C in amber vials retains >90% stability for 6 months .

What role does the sulfonyl-piperazine group play in biological activity?

Basic
The sulfonyl group enhances:

  • Hydrogen bonding : Interacts with catalytic lysine residues in enzymes.
  • Lipophilicity : Balances solubility (cLogP ~2.5) for blood-brain barrier penetration.
  • Metabolic stability : Resists CYP450 oxidation compared to alkyl chains .

How can researchers validate target engagement in cellular models?

Q. Advanced

  • Chemical proteomics : Use biotinylated probes to pull down target proteins from lysates.
  • Cellular thermal shift assay (CETSA) : Measures target protein stabilization upon compound binding.
  • Knockout/knockdown models : CRISPR/Cas9-edited cells confirm on-target effects .

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